molecular formula C7H9N3O B13158714 2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one

2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one

Cat. No.: B13158714
M. Wt: 151.17 g/mol
InChI Key: IZLJTYTZMUPGPX-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one is an organic compound that features a pyrimidine ring substituted with a methylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. One common method involves the following steps:

    Starting Material: Pyrimidine-5-carboxaldehyde.

    Reaction with Methylamine: The aldehyde group of pyrimidine-5-carboxaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-1-(pyrimidin-5-yl)ethan-1-one: Similar structure but lacks the methyl group.

    2-(Methylamino)-1-(pyrimidin-4-yl)ethan-1-one: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

2-(Methylamino)-1-(pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(methylamino)-1-pyrimidin-5-ylethanone

InChI

InChI=1S/C7H9N3O/c1-8-4-7(11)6-2-9-5-10-3-6/h2-3,5,8H,4H2,1H3

InChI Key

IZLJTYTZMUPGPX-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN=CN=C1

Origin of Product

United States

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